molecular formula C9H8FNO4 B6163482 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one CAS No. 1033716-79-8

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one

Cat. No.: B6163482
CAS No.: 1033716-79-8
M. Wt: 213.2
InChI Key:
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Description

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8FNO4. It is known for its applications as an intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one typically involves the reaction of 2,4-difluoro-5-nitroaniline with methanol in the presence of sodium methoxide. The reaction is carried out at room temperature and stirred for 48 hours. After the reaction, the mixture is extracted with dichloromethane to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl ethanones depending on the substituents used.

Scientific Research Applications

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-5-methoxy-2-nitrophenyl)ethan-1-one
  • 1-(2-fluoro-4-methoxy-5-nitrophenyl)ethan-1-one

Uniqueness

1-(4-fluoro-2-methoxy-5-nitrophenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other chemical products .

Properties

CAS No.

1033716-79-8

Molecular Formula

C9H8FNO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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